16-Dehydroprogesterone

Description

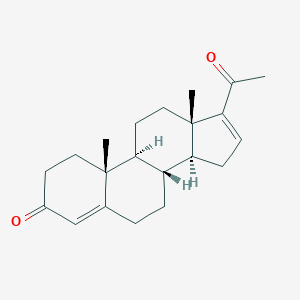

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRHHTISESGZFN-RKFFNLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862535 | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1096-38-4 | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU0YQ9DZ2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 187 °C | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 16-Dehydroprogesterone: Structure, Properties, and Biological Significance

This guide provides a comprehensive technical overview of 16-Dehydroprogesterone, a steroid of significant interest in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, synthesis, and biological interactions, offering a foundational resource for researchers, scientists, and professionals in the field.

Introduction: Unveiling 16-Dehydroprogesterone

16-Dehydroprogesterone, also known as pregna-4,16-diene-3,20-dione, is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors.[1][2][3] Its structure is closely related to the endogenous hormone progesterone, with the key distinction of a double bond between carbons 16 and 17 of the steroid nucleus. This structural modification significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of other steroidal compounds and a subject of study for its own potential therapeutic applications.[4][5]

Chemical Structure and Physicochemical Properties

The unique chemical identity of 16-Dehydroprogesterone is defined by its four-ring steroid backbone and specific functional groups.

IUPAC Name: (8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one[2]

Synonyms: Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, Δ16-Progesterone[1][2][3]

The presence of the conjugated enone system in the A ring and the α,β-unsaturated ketone in the D ring are key features that dictate its chemical behavior and spectroscopic properties.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1096-38-4 | [2] |

| Molecular Formula | C₂₁H₂₈O₂ | [2] |

| Molecular Weight | 312.45 g/mol | [2] |

| Melting Point | 185-187 °C | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | MedchemExpress |

Synthesis of 16-Dehydroprogesterone: A Methodological Overview

The synthesis of 16-Dehydroprogesterone can be achieved through various routes, often starting from more readily available steroid precursors. One common method involves the dehydration of 17α-hydroxyprogesterone.

Example Synthetic Protocol: Dehydration of 17α-Hydroxyprogesterone

This protocol is based on the principle of acid-catalyzed elimination of the 17α-hydroxyl group to introduce the C16-C17 double bond.

Materials:

-

17α-Hydroxyprogesterone

-

Toluene

-

Water

-

Acetic Acid

-

Semicarbazide hydrochloride

Step-by-Step Procedure: [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 17α-hydroxyprogesterone, toluene, and water. The preferred ratio of 17α-hydroxyprogesterone to toluene is 1 g to 5-10 mL, and to water is 1 g to 0.3-1 mL.[6]

-

Addition of Reagents: Add acetic acid to act as a catalyst, followed by the addition of semicarbazide hydrochloride, which serves as the elimination reagent.[6]

-

Reaction Execution: Heat the mixture to reflux. The reaction proceeds in the aqueous layer, and the 16-Dehydroprogesterone product is extracted into the toluene layer as it is formed. This biphasic system helps to prevent over-reaction and the formation of impurities.[6]

-

Work-up and Purification: After the reaction is complete (monitored by an appropriate technique such as TLC or HPLC), the organic layer is separated, washed with a suitable aqueous solution to remove any remaining acid and reagent, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

Isolation: The solvent is removed under reduced pressure to yield the crude 16-Dehydroprogesterone.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 16-Dehydroprogesterone.

Analytical Characterization: Spectroscopic Profile

The structural elucidation and purity assessment of 16-Dehydroprogesterone are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons at C3 and C20, the olefinic carbons in the A and D rings, and the quaternary carbons at C10 and C13.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 16-Dehydroprogesterone. Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 313.2.[11][12][13] Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the parent ion.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of 16-Dehydroprogesterone would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

Strong C=O stretching vibrations for the α,β-unsaturated ketones in the A and D rings (around 1660-1680 cm⁻¹).

-

C=C stretching vibrations for the double bonds in the A and D rings (around 1600-1620 cm⁻¹).

-

C-H stretching and bending vibrations for the steroidal backbone.[14]

Biological Activity and Mechanism of Action

As a progestin, the biological activity of 16-Dehydroprogesterone is primarily mediated through its interaction with progesterone receptors (PRs). These receptors are members of the nuclear receptor superfamily of transcription factors.

Progesterone Receptor Binding and Activation

16-Dehydroprogesterone is expected to bind to the ligand-binding domain of both progesterone receptor isoforms, PR-A and PR-B. The binding affinity of various progestins to PRs can vary significantly, influencing their potency.[15][16] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

Gene Transcription Regulation

In the nucleus, the 16-Dehydroprogesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. The specific cellular response depends on the target tissue and the complement of co-regulators present.

Signaling Pathway Diagram

Caption: A simplified model of the 16-Dehydroprogesterone signaling pathway.

Metabolism of 16-Dehydroprogesterone

The metabolism of synthetic progestins is a critical determinant of their pharmacokinetic profile and can lead to the formation of active or inactive metabolites. While the specific metabolic fate of 16-Dehydroprogesterone in humans has not been extensively detailed in the available literature, insights can be drawn from the metabolism of structurally similar compounds like progesterone and dydrogesterone.

Key metabolic transformations are likely to involve:

-

Reduction of the C20 ketone: The 20-oxo group can be reduced to a hydroxyl group by aldo-keto reductases (AKRs), such as AKR1C, to form 20α-dihydrodydrogesterone (20α-DHD) in the case of dydrogesterone.[17]

-

Reduction of the A-ring double bond: The Δ⁴-3-keto configuration can be reduced by 5α- and 5β-reductases.

-

Hydroxylation: Cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C19, are known to be involved in the hydroxylation of steroids at various positions.[17]

Further research is required to fully elucidate the specific metabolic pathways and the resulting metabolites of 16-Dehydroprogesterone in humans.

Therapeutic Potential and Applications

16-Dehydroprogesterone primarily serves as a key intermediate in the synthesis of a wide range of steroidal drugs, including corticosteroids and other progestins.[5] Its unique structure allows for further chemical modifications to introduce desired functionalities and enhance biological activity.

While direct therapeutic applications of 16-Dehydroprogesterone are not well-documented, derivatives of this compound have been investigated for various purposes. For instance, fluorine-18 labeled progestins derived from similar structures have been developed as high-affinity ligands for the progesterone receptor, with potential applications in positron emission tomography (PET) imaging of PR-positive tumors.[18] The study of 16-Dehydroprogesterone and its derivatives continues to be an active area of research in the quest for novel and more selective therapeutic agents targeting steroid hormone receptors.

Conclusion

16-Dehydroprogesterone represents a fascinating molecule at the intersection of synthetic organic chemistry and endocrinology. Its distinct chemical structure, characterized by the C16-C17 double bond, imparts unique properties that have been exploited in the synthesis of numerous steroidal drugs. While its own biological activity is rooted in its interaction with progesterone receptors, a more detailed understanding of its specific signaling cascades and metabolic fate warrants further investigation. This guide has provided a comprehensive overview of the current knowledge on 16-Dehydroprogesterone, serving as a valuable resource for scientists and researchers dedicated to advancing the field of steroid chemistry and pharmacology.

References

- Preparation method of 16-dehydroprogesterone. CN112940062A.

- Synthesis of Pregna-4,9(11),16-triene-3,20-dione from Pregna-4,16-diene-3,20-dione, 9-hydroxy-. ChemicalBook.

- Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Bentham Science Publishers.

- Stimulation of 16-dehydroprogesterone and progesterone reductases of Eubacterium sp.

- Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One.

- Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PubMed Central.

- The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. PubMed.

- Total synthesis of dl-19-nor-16,17-dehydroprogesterone. PubMed.

- Pregna-4,16-diene-3,20-dione. PubChem.

- 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0001830).

- 16-Dehydroprogesterone. MedchemExpress.

- (PDF) Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites.

- Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC)

- Preparation method of pregna-4,9(11),16-triene,-3,20-dione steroidal compound. CN1140177A.

- The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone.

- Dydrogesterone. PubChem.

- 16-DEHYDROPROGESTERONE. Gsrs.

- Characteristics of 16-dehydroprogesterone reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144. PubMed.

- Optimization of conditions for the synthesis of an intermediate of dydrogesterone Supplementary Inform

- Pregna-4,6-diene-3,20-dione synthesis. ChemicalBook.

- A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)

- 16-Dehydroprogesterone. Veeprho.

- Progesterone(57-83-0) 1H NMR spectrum. ChemicalBook.

- 16-ALPHA-METHYL-6-DEHYDRO-6-OXO-PROGESTERONE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 16-ALPHA-ALLYL-6-DEHYDRO-6-OXO-PROGESTERONE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes. PubMed.

- Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. PubMed Central.

- Process for producing pregna-4,9(11), 16-triene-3,20-dione. HUT63174A.

- Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. PubMed.

- A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. PubMed Central.

- Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity. PubMed.

- The metabolic disposition of plasma 5 alpha-dihydroprogesterone (5 alpha-pregnane-3,20-dione) in women and men. PubMed.

- [Relative binding activity of dydrogesterone with blood mononuclear cells progesterone receptors of women included in the IVF program]. PubMed.

- Updates on Molecular and Environmental Determinants of Luteal Progesterone Production. PubMed Central.

- Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. csbsju.

- Estrogen Metabolism 101: A Practical Guide to Understanding and Measuring. YouTube.

Sources

- 1. youtube.com [youtube.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Total synthesis of dl-19-nor-16,17-dehydroprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN112940062A - Preparation method of 16-dehydroprogesterone - Google Patents [patents.google.com]

- 7. Progesterone(57-83-0) 1H NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0001830) [hmdb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 13. employees.csbsju.edu [employees.csbsju.edu]

- 14. CN1140177A - Preparation method of pregna-4,9(11),16-triene,-3,20-dione steroidal compound - Google Patents [patents.google.com]

- 15. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

16-Dehydroprogesterone molecular formula and weight

An In-Depth Technical Guide to 16-Dehydroprogesterone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with the steroidal progestin, 16-Dehydroprogesterone. It provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and biological significance, grounded in authoritative scientific literature.

Executive Summary

16-Dehydroprogesterone (Pregna-4,16-diene-3,20-dione) is a C21 steroid hormone and a derivative of progesterone, distinguished by an additional carbon-carbon double bond at the C16-17 position. While it is a known endogenous metabolite, its primary significance in the scientific community stems from its role as a key intermediate in the synthesis of other bioactive steroids and as a tool for studying steroid metabolism. This document elucidates the core technical attributes of 16-Dehydroprogesterone, offering a foundational understanding for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 16-Dehydroprogesterone are crucial for its handling, characterization, and application in experimental settings. Its identity is established by its unique structure, leading to specific physical and chemical properties.

Molecular Structure and Formula

16-Dehydroprogesterone possesses the classic four-ring steroid nucleus. The key structural features are a ketone group at C3, a double bond between C4 and C5 (Δ4), an acetyl group at C17, and the defining double bond between C16 and C17 (Δ16).

The structure can be visualized as follows:

Caption: Chemical Structure of 16-Dehydroprogesterone.

Core Properties

A summary of the key identifiers and physicochemical properties of 16-Dehydroprogesterone is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₈O₂ | [1][2][3] |

| Molecular Weight | 312.45 g/mol | [1][3][4] |

| IUPAC Name | (8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | [3] |

| CAS Number | 1096-38-4 | [3][4][5] |

| Synonyms | Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, Δ¹⁶-Progesterone | [3][6] |

| Physical Form | White to off-white powder/solid | [4] |

| Melting Point | 185-187 °C | [3] |

| Solubility | Soluble in DMSO (20 mg/mL with warming), moderately soluble in other organic solvents, practically insoluble in water. | [4] |

Synthesis and Manufacturing

The synthesis of 16-Dehydroprogesterone and its analogs is a topic of significant interest, often leveraging readily available steroidal precursors from natural sources. Understanding these pathways is critical for ensuring a reliable supply of the material for research and development.

Precursors and Key Synthetic Intermediates

Historically, the large-scale production of steroidal drugs was revolutionized by the Marker degradation , a process that converts diosgenin, a sapogenin from Mexican yams, into key steroidal intermediates.[7] One such crucial intermediate is 16-Dehydropregnenolone acetate (16-DPA) .[7][8] 16-DPA serves as a versatile synthon for a vast array of semisynthetic steroids, and its structure is closely related to 16-Dehydroprogesterone.

Synthetic Pathways

While numerous specific synthetic routes exist, a generalized workflow often involves the modification of a suitable steroidal starting material. A modern approach involves using ring A degradation products as the initial raw material, followed by a series of reactions including Grignard reactions, Robinson annulations, and rearrangements to construct the final molecule.[9] This method is reported to have a higher total yield compared to traditional routes starting from progesterone.[9]

The total synthesis of related compounds, such as dl-19-nor-16,17-dehydroprogesterone, has also been achieved through multi-step sequences involving stereoselective cyclization and double aldol cyclizations.[10][11]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Pregna-4,16-diene-3,20-dione | C21H28O2 | CID 101964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Showing Compound 16-Dehydroprogesterone (FDB022357) - FooDB [foodb.ca]

- 6. 16-dehydroprogesterone suppliers USA [americanchemicalsuppliers.com]

- 7. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. CN112409434B - Synthesis method of dehydroprogesterone - Google Patents [patents.google.com]

- 10. TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total synthesis of dl-19-nor-16,17-dehydroprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 16-Dehydroprogesterone

Part 1: Executive Summary and Introduction

This technical guide provides a comprehensive analysis of the biological activity of 16-Dehydroprogesterone, a synthetic derivative of progesterone. For researchers, scientists, and drug development professionals, understanding the nuanced interactions of synthetic steroids with their cognate receptors is paramount. While 16-Dehydroprogesterone is well-documented as a crucial intermediate in the synthesis of various steroidal drugs, a significant gap exists in the public domain regarding its direct biological activity. This guide, therefore, synthesizes available information on structurally related compounds and established principles of steroid pharmacology to build a predictive profile of 16-Dehydroprogesterone's engagement with the progesterone receptor. We will delve into the foundational aspects of progesterone receptor signaling, infer the potential binding affinity and functional activity of 16-Dehydroprogesterone through a comparative analysis of related molecules, and provide detailed experimental protocols for its empirical characterization.

Progesterone: The Endogenous Progestogen

Progesterone is a C21 steroid hormone indispensable for the regulation of the menstrual cycle, the establishment and maintenance of pregnancy, and the development of mammary tissue[1]. Its biological effects are primarily mediated by the progesterone receptor (PR), a member of the nuclear receptor superfamily[2].

16-Dehydroprogesterone: A Molecule of Interest

16-Dehydroprogesterone, characterized by a double bond between carbons 16 and 17 in the D-ring of the steroid nucleus, is a known synthetic progestin. Its chemical structure is presented in Figure 1. While its role as a synthetic precursor is established, its intrinsic biological activity remains largely uncharacterized in publicly accessible literature.

Part 2: The Progesterone Receptor and Its Signaling Cascades

The biological effects of progestins are predominantly mediated through their interaction with the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B, transcribed from the same gene but initiated at different promoters[3]. These isoforms can form homodimers and heterodimers, leading to differential gene regulation.

The Canonical Genomic Signaling Pathway

The classical mechanism of PR action involves the binding of a progestin ligand to the receptor in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription[2]. This genomic pathway is responsible for the long-term effects of progesterone.

Non-Genomic Signaling Pathways

Progestins can also elicit rapid biological responses that are independent of gene transcription. These non-genomic effects are mediated by membrane-associated progesterone receptors (mPRs) or through the interaction of the classical PR with cytoplasmic signaling molecules, such as Src kinases and MAP kinases. These rapid signaling events can influence cellular processes like ion channel function and kinase cascades.

Part 3: Predicted Biological Activity of 16-Dehydroprogesterone

In the absence of direct experimental data for 16-Dehydroprogesterone, we can infer its potential biological activity by examining structurally related compounds.

Insights from Dydrogesterone (6-Dehydro-retroprogesterone)

Dydrogesterone is a potent, orally active progestin that is a stereoisomer of progesterone and contains a double bond at the 6-position[4][5]. It is highly selective for the progesterone receptor and exhibits no significant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity[6][7]. The progestational activity of dydrogesterone demonstrates that the introduction of an additional double bond into the steroid nucleus is not only compatible with but can enhance progestogenic effects[8][9]. This suggests that the 16-ene modification in 16-Dehydroprogesterone may not abolish, and could potentially modulate, its affinity for the progesterone receptor.

Role of Modifications at the 16- and 17-Positions

Modifications at the C16 and C17 positions of the progesterone backbone have been extensively explored in the development of synthetic progestins. For instance, the introduction of a 16-methylene group in certain progestins has been shown to result in high progestagenic activity[10][11]. Furthermore, fluorine-18-labeled progestins with bulky substituents at the 16α,17α-positions have demonstrated high relative binding affinity for the progesterone receptor[12]. These findings indicate that the D-ring of the steroid is amenable to structural changes that can positively influence receptor interaction.

Predicted Receptor Binding and Functional Activity

Based on the structure-activity relationships of related progestins, it is plausible to hypothesize that 16-Dehydroprogesterone would bind to the progesterone receptor. The planarity introduced by the C16-C17 double bond may influence the conformation of the D-ring and the orientation of the C17 side chain, which are critical for receptor binding and activation.

| Compound | Key Structural Feature | Reported Progesterone Receptor Activity | Reference |

| Progesterone | Endogenous Ligand | Agonist | [13] |

| Dydrogesterone | 6-dehydro, retro-steroid | Potent, selective agonist | [4][5] |

| Melengestrol Acetate | 16-methylene derivative | High progestagenic activity | [10] |

| Nestorone Derivative | 16-methylene derivative | High progestational potency | [11] |

Whether 16-Dehydroprogesterone acts as an agonist or an antagonist would depend on the specific conformational changes it induces in the receptor upon binding, which would in turn dictate the recruitment of co-regulators. Given that most modifications at this position in related compounds lead to agonistic activity, it is reasonable to predict that 16-Dehydroprogesterone is more likely to be a progesterone receptor agonist. However, empirical validation is essential.

Part 4: Experimental Protocols for Characterization

To empirically determine the biological activity of 16-Dehydroprogesterone, a series of in vitro assays are necessary.

Competitive Radioligand Binding Assay for the Progesterone Receptor

This assay is designed to determine the binding affinity (Ki) of 16-Dehydroprogesterone for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Receptor Source: Utilize either purified recombinant human progesterone receptor or cytosolic extracts from cells or tissues known to express high levels of the receptor (e.g., T47D breast cancer cells).

-

Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-Promegestone (R5020).

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl based, containing protease inhibitors and stabilizing agents.

-

Competition Curve: Set up a series of reactions containing a fixed concentration of the radioligand and the receptor source, with increasing concentrations of unlabeled 16-Dehydroprogesterone (and a reference compound like unlabeled progesterone).

-

Incubation: Incubate the reactions to allow them to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Progesterone Receptor-Mediated Reporter Gene Assay

This cell-based assay is used to determine whether 16-Dehydroprogesterone acts as an agonist or antagonist of the progesterone receptor and to quantify its potency (EC50 or IC50).

Methodology:

-

Cell Line: Use a suitable mammalian cell line that is responsive to progestins, such as T47D or MCF-7 cells, which endogenously express the progesterone receptor. Alternatively, a cell line that does not express the receptor (e.g., HEK293) can be co-transfected with a PR expression vector.

-

Reporter Construct: Transfect the cells with a reporter plasmid containing a progesterone response element (PRE) driving the expression of a reporter gene, such as luciferase or β-galactosidase. A constitutively expressed control reporter (e.g., Renilla luciferase) should be co-transfected for normalization.

-

Treatment:

-

Agonist Mode: Treat the transfected cells with increasing concentrations of 16-Dehydroprogesterone (and a reference agonist like progesterone).

-

Antagonist Mode: Treat the cells with a fixed concentration of a known PR agonist (e.g., progesterone) in the presence of increasing concentrations of 16-Dehydroprogesterone.

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

-

Data Analysis: Normalize the reporter gene activity to the control reporter activity.

-

Agonist Mode: Plot the normalized reporter activity against the logarithm of the 16-Dehydroprogesterone concentration to determine the EC50 value.

-

Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the 16-Dehydroprogesterone concentration to determine the IC50 value.

-

Part 5: Potential Therapeutic Applications and Future Directions

While speculative without direct biological data, if 16-Dehydroprogesterone is confirmed to be a progesterone receptor agonist, it could have potential applications in conditions characterized by progesterone deficiency, such as:

-

Hormone Replacement Therapy

-

Treatment of menstrual irregularities

-

Luteal phase support in assisted reproductive technologies

Future research should focus on the empirical characterization of 16-Dehydroprogesterone's biological activity. Key areas of investigation include:

-

Receptor Binding Studies: Determining the binding affinity of 16-Dehydroprogesterone for the progesterone receptor and other steroid receptors to assess its selectivity.

-

In Vitro Functional Assays: Characterizing its agonist or antagonist activity and potency in cell-based models.

-

In Vivo Studies: Evaluating its progestational effects in animal models.

-

Metabolism and Pharmacokinetics: Investigating its metabolic stability and pharmacokinetic profile to assess its potential as a drug candidate.

Part 6: Conclusion

16-Dehydroprogesterone remains an enigmatic molecule in terms of its direct biological activity. While its importance in synthetic steroid chemistry is undisputed, its pharmacological profile is largely undefined. Based on the structure-activity relationships of related progestins, particularly dydrogesterone and various 16-substituted progesterone derivatives, it is reasonable to hypothesize that 16-Dehydroprogesterone possesses the ability to bind to and activate the progesterone receptor. However, this remains a strong but unproven hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of its biological activity. Such studies are crucial to unlock the potential of 16-Dehydroprogesterone as a novel therapeutic agent and to fill a significant knowledge gap in the field of steroid pharmacology.

References

- [Anonymous]. [Progestagen and contraceptive activity of a 16alpha-methylene derivative of progesterone]. Akush Ginekol (Mosk). 1975;(10):68-70.

- Kumar N, Fagart J, Liere P, et al. Nestorone® as a Novel Progestin for Nonoral Contraceration: Structure-Activity Relationships and Brain Metabolism Studies. Endocrinology. 2017;158(1):170-182.

-

PubChem. Dydrogesterone. National Center for Biotechnology Information. [Link].

- Gautam, A., et al. (2021). Comparison of Dydrogesterone and Medroxyprogesterone in the Progestin-Primed Ovarian Stimulation Protocol for Patients With Poor Ovarian Response. Frontiers in Endocrinology, 12, 725524.

- Wieloch, B., et al. (2020). Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor. PLoS One, 15(9), e0238438.

- Takahata, Y., & Vendrame, R. (2004). Structure–activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Journal of Molecular Structure: THEOCHEM, 681(1-3), 127-134.

- Kuhl H. Relationships Between Chemical Structure and Biological Properties of Progestogens. Zentralbl Gynakol. 1996;118(1):10-21.

- Buma, R., & van der Laken, C. J. (2000). Application of (quantitative) structure-activity relationships to progestagens: from serendipity to structure-based design. European journal of medicinal chemistry, 35(9), 787-796.

- Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive biomedicine online, 38(2), 249-259.

-

Global Substance Registration System. 16-DEHYDROPROGESTERONE. [Link].

- Parmentier, Y., et al. (2024). Heterotropic allosteric modulation of CYP3A4 in vitro by progesterone: Evidence for improvement in prediction of time-dependent inhibition for macrolides. Drug Metabolism and Disposition, 52(3), 209-219.

-

Wikipedia. Pharmacodynamics of progesterone. [Link].

- LaBella, F. S., et al. (1985). Structure-activity relationships of progesterone derivatives that bind to the digitalis receptor: modifications in A and B rings. The Journal of steroid biochemistry, 23(6A), 895-900.

- Gronemeyer, H. (1990). The progesterone receptor. Biological effects of progestins and antiprogestins. Annals of the New York Academy of Sciences, 626, 198-209.

- Simoncini, T., et al. (2006). Comparative effects of dydrogesterone and medroxyprogesterone acetate in critical areas: The brain and the vessels. Gynecological Endocrinology, 22(1), 1-8.

- Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive Biomedicine Online, 38(2), 249-259.

- Sitruk-Ware, R., & El-Etr, M. (2023). Understanding Progestins: From Basics to Clinical Applicability. Journal of Clinical Medicine, 12(10), 3462.

-

Wikipedia. 16-Dehydropregnenolone acetate. [Link].

- Tatarchuk, T. F., et al. (2020). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Experimental Oncology, 42(4), 251-258.

- Pomper, M. G., et al. (1992). Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity. Journal of medicinal chemistry, 35(19), 3613-3621.

-

Fensome, A., et al. (2005). Synthesis and structure-activity relationship of novel 6-aryl-1,4-dihydrobenzo[d][4][10]oxazine-2-thiones as progesterone receptor modulators leading to the potent and selective nonsteroidal progesterone receptor agonist tanaproget. Journal of medicinal chemistry, 48(16), 5092-5095.

- Kuhl, H. (2011).

- Walker, C. K., & Sridhar, J. (2024). Progestins. In StatPearls.

- Seeger, H., et al. (2005). Selectivity and potency of the retroprogesterone dydrogesterone in vitro. Steroids, 70(13), 851-857.

- Africander, D., et al. (2022). Differential off-target glucocorticoid activity of progestins used in endocrine therapy. The Journal of steroid biochemistry and molecular biology, 218, 106069.

- Kyselova, V., et al. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International Journal of Molecular Sciences, 23(13), 7313.

- Stanczyk, F. Z. (2014). Pharmacology of Contraceptive Steroids. Global Library of Women's Medicine.

- Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive biomedicine online, 38(2), 249-259.

- Attardi, B. J., et al. (2004). In Vitro antiprogestational/antiglucocorticoid Activity and Progestin and Glucocorticoid Receptor Binding of the Putative Metabolites and Synthetic Derivatives of CDB-2914, CDB-4124, and Mifepristone. The Journal of steroid biochemistry and molecular biology, 88(3), 277-288.

Sources

- 1. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Dydrogesterone and Medroxyprogesterone in the Progestin-Primed Ovarian Stimulation Protocol for Patients With Poor Ovarian Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]

- 10. [Progestagen and contraceptive activity of a 16alpha-methylene derivative of progesterone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of a new progestogen, 16-methylene-17alpha-hydroxy-18-methyl-19-norpregn-4-ene-3, 20-dione acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Action of 16-Dehydroprogesterone

Abstract

16-Dehydroprogesterone (16-DHP) is a synthetic steroid hormone, structurally related to progesterone, that has garnered interest for its potential therapeutic applications. While its precise mechanism of action is not as extensively characterized as that of its parent compound, this guide synthesizes current knowledge on progesterone receptor signaling, the known pharmacology of structurally similar progestins, and the available data on 16-DHP to provide a comprehensive overview of its putative molecular and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 16-DHP's mechanism of action and the experimental approaches to further elucidate it.

Introduction to 16-Dehydroprogesterone

16-Dehydroprogesterone, also known as pregna-4,16-diene-3,20-dione, is a C21 steroid characterized by a double bond between carbons 16 and 17 in the D-ring of the steroid nucleus[1]. This structural modification distinguishes it from progesterone and influences its metabolic stability and receptor interactions. While its clinical applications are still under investigation, its structural similarity to other progestins, such as the retro-progesterone dydrogesterone, suggests it may act as a modulator of the progesterone receptor (PR).

The Progesterone Receptor: A Key Mediator of Progestin Action

The biological effects of progesterone and its synthetic analogs are primarily mediated by the nuclear progesterone receptor (PR), a member of the steroid hormone receptor superfamily of ligand-activated transcription factors. The PR exists as two main isoforms, PR-A and PR-B, transcribed from the same gene but initiated from different promoters.

-

PR-B: The full-length receptor, which generally functions as a stronger transcriptional activator of progesterone-responsive genes[2][3].

-

PR-A: A truncated form of the receptor that can act as a transcriptional activator or a repressor of PR-B and other steroid hormone receptors, depending on the cellular context[2][3].

The ratio of PR-A to PR-B is a critical determinant of cellular response to progestins and can vary in different tissues and disease states[4][5].

The Canonical (Genomic) Signaling Pathway

The classical mechanism of PR action involves a series of well-defined steps:

-

Ligand Binding: In the absence of a ligand, the PR resides in the cytoplasm in a complex with heat shock proteins (HSPs) and immunophilins. The binding of a progestin like 16-DHP is hypothesized to induce a conformational change in the PR, leading to the dissociation of this inhibitory complex.

-

Dimerization and Nuclear Translocation: The ligand-bound PR then dimerizes, forming either PR-A/PR-A or PR-B/PR-B homodimers, or PR-A/PR-B heterodimers. These dimers translocate into the nucleus.

-

DNA Binding: In the nucleus, the PR dimers bind to specific DNA sequences known as progesterone response elements (PREs) located in the promoter or enhancer regions of target genes.

-

Transcriptional Regulation: The DNA-bound PR recruits a complex of coactivators (e.g., SRC-1, SRC-2, p300/CBP) or corepressors, which modulate chromatin structure and the assembly of the basal transcription machinery, ultimately leading to the activation or repression of gene transcription[6][7][8][9].

Diagram of the Canonical Progesterone Receptor Signaling Pathway

Caption: Canonical genomic signaling pathway of the progesterone receptor.

Non-Canonical (Non-Genomic) Signaling

In addition to the classical genomic pathway, progestins can elicit rapid cellular responses through non-genomic mechanisms. These actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These rapid signaling events can, in turn, modulate the activity of the nuclear PR and other transcription factors.

Putative Mechanism of Action of 16-Dehydroprogesterone

Direct experimental evidence detailing the interaction of 16-DHP with the progesterone receptor and its downstream effects is limited. However, based on its structural similarity to progesterone and other synthetic progestins like dydrogesterone, a plausible mechanism of action can be proposed. Dydrogesterone, a retro-isomer of progesterone, is a selective progesterone receptor agonist with a favorable oral bioavailability[10][11][12][13][14][15].

It is hypothesized that 16-DHP acts as a selective progesterone receptor modulator (SPRM) , binding to and activating PR-A and PR-B. The presence of the C16-17 double bond may influence its binding affinity and selectivity for the different PR isoforms, as well as its interaction with co-regulators, potentially leading to a unique gene expression profile compared to progesterone.

Metabolism and Pharmacokinetics of 16-Dehydroprogesterone

Understanding the metabolic fate of 16-DHP is crucial for interpreting its biological activity. Studies in rats have shown that 16-DHP undergoes rapid metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to low oral bioavailability. An epoxy metabolite has been identified. The rapid clearance of 16-DHP suggests that its in vivo effects may be influenced by the activity of its metabolites.

Potential Biological Effects of 16-Dehydroprogesterone

Based on the known functions of progesterone and its metabolites, 16-DHP may exhibit a range of biological activities, including:

-

Progestogenic Effects: Regulation of uterine function, with potential applications in conditions like endometriosis and for luteal phase support.

-

Neuroprotective Effects: Progesterone and its metabolites have demonstrated neuroprotective properties in various models of neuronal injury[8][16][17][18][19].

-

Anti-inflammatory Effects: Progesterone can modulate the immune response and exert anti-inflammatory effects[20][21][22].

Experimental Protocols for Elucidating the Mechanism of Action of 16-Dehydroprogesterone

To rigorously define the mechanism of action of 16-DHP, a series of well-established experimental protocols should be employed.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of 16-DHP for the progesterone receptor isoforms, PR-A and PR-B.

Methodology: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source: Utilize cell lines engineered to express high levels of either human PR-A or PR-B, or use cytosol extracts from tissues known to be rich in PR, such as the uterus from estrogen-primed rabbits.

-

Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.

-

Competition: Incubate the receptor source with a fixed concentration of the radioligand and increasing concentrations of unlabeled 16-DHP or a reference compound (e.g., progesterone).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) can then be calculated relative to progesterone.

Table 1: Representative Data from a Competitive Binding Assay

| Competitor | IC₅₀ (nM) | RBA (%) |

| Progesterone | 10 | 100 |

| 16-DHP | [Experimental Value] | [Calculated Value] |

| Dexamethasone | >1000 | <1 |

Diagram of the Competitive Binding Assay Workflow

Caption: Workflow for a competitive progesterone receptor binding assay.

Reporter Gene Assay

Objective: To determine the functional activity (agonist or antagonist) of 16-DHP on PR-A and PR-B mediated transcription.

Methodology:

-

Cell Culture and Transfection: Use a suitable cell line (e.g., HeLa or T47D) that is deficient in endogenous PR. Co-transfect the cells with an expression vector for either PR-A or PR-B and a reporter plasmid containing a luciferase gene under the control of a PRE.

-

Treatment: Treat the transfected cells with varying concentrations of 16-DHP (for agonist activity) or with a known PR agonist (e.g., progesterone) in the presence of varying concentrations of 16-DHP (for antagonist activity).

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the fold induction of luciferase activity against the concentration of 16-DHP to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Diagram of the Reporter Gene Assay Workflow

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Expression of progesterone receptor (PR) A and B isoforms in mouse granulosa cells: stage-dependent PR-mediated regulation of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced expression of progesterone receptor-B in the endometrium of women with endometriosis and in cocultures of endometrial cells exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone Receptor Isoform Ratio: A Breast Cancer Prognostic and Predictive Factor for Antiprogestin Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promoter hypermethylation of progesterone receptor isoform B (PR-B) in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective progesterone receptor modulator-promegestone-delays term parturition and prevents systemic inflammation-mediated preterm birth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse models of preterm birth: suggested assessment and reporting guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of dihydroprogesterone and progesterone in an experimental model of nerve crush injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Dydrogesterone - Wikipedia [en.wikipedia.org]

- 11. Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Dydrogesterone | C21H28O2 | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]

- 16. Reduced metabolites mediate neuroprotective effects of progesterone in the adult rat hippocampus. The synthetic progestin medroxyprogesterone acetate (Provera) is not neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effect of progesterone on acute phase changes induced by partial global cerebral ischaemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflammation [mdpi.com]

- 21. Dydrogesterone exerts endothelial anti-inflammatory actions decreasing expression of leukocyte adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An Investigational Guide to 16-Dehydroprogesterone: A Putative Progesterone Receptor Agonist

Abstract

16-Dehydroprogesterone (16-DHP) is a synthetic steroid cataloged as a progestin by multiple chemical suppliers.[1][2] Despite this classification, a comprehensive body of peer-reviewed literature detailing its specific interactions with the progesterone receptor (PR) and its functional profile as a PR agonist is notably absent. This technical guide synthesizes the available information on 16-DHP, including its synthesis and chemical properties. In the absence of direct experimental data, this document provides a framework for the scientific community, particularly researchers in endocrinology and drug development. It outlines the established mechanisms of progesterone receptor activation and details the requisite experimental protocols to rigorously characterize the potential progestogenic activity of 16-DHP. Furthermore, it addresses conflicting reports regarding its molecular targets, such as its documented activity as a farnesoid X receptor (FXR) antagonist, to provide a balanced and critical perspective.[3] This guide is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological identity of this compound.

Introduction to 16-Dehydroprogesterone

16-Dehydroprogesterone (Pregna-4,16-diene-3,20-dione) is a C21 steroid and a derivative of progesterone, characterized by the introduction of a double bond between carbons 16 and 17.[4][5] This structural modification distinguishes it from the parent hormone, progesterone, and has the potential to alter its biological activity, including its affinity for and activation of the progesterone receptor. While primarily known as a key intermediate in the synthesis of various steroidal drugs, its classification by some commercial entities as a "steroidal progestin" warrants a thorough investigation into its potential as a direct agonist of the progesterone receptor.[1][2]

This guide will first detail the known synthetic routes to 16-DHP. It will then delve into the canonical signaling pathway of the progesterone receptor, providing a mechanistic basis for how 16-DHP might exert progestogenic effects. Crucially, this document will then outline the necessary experimental workflows to validate and quantify its activity, from initial receptor binding to functional cellular responses.

Synthesis and Chemical Properties

The synthesis of 16-dehydroprogesterone and its precursors has been documented in chemical literature, often as part of the total synthesis of more complex steroids. For instance, the total synthesis of dl-19-nor-16,17-dehydroprogesterone has been described, highlighting the chemical strategies to construct the core steroidal scaffold with the characteristic C16-C17 double bond.[6] More broadly, 16-dehydropregnenolone acetate (16-DPA), a closely related precursor, is produced via the Marker degradation of diosgenin, a sapogenin found in Mexican yams.[3] This process was foundational to the industrial production of steroidal hormones. The conversion of 16-DPA to 16-dehydroprogesterone would typically involve hydrolysis of the acetate group and oxidation of the 3-hydroxyl group to a ketone, along with isomerization of the C5-C6 double bond to the C4-C5 position.

Table 1: Physicochemical Properties of 16-Dehydroprogesterone

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₂ | [1][4] |

| Molecular Weight | 312.45 g/mol | [1][4] |

| CAS Number | 1096-59-9 | [1] |

| Appearance | White crystalline powder | [3] (for 16-DPA) |

| Canonical SMILES | CC(=O)C1=CC[C@@]2([H])[C@]3([H])CCC4=CC(=O)CC[C@]4(C)[C@@]3([H])CC[C@]12C | [4] |

| InChIKey | VRRHHTISESGZFN-RKFFNLMFSA-N | [4] |

The Progesterone Receptor Signaling Pathway: A Putative Mechanism of Action

For 16-DHP to function as a progesterone receptor agonist, it would need to engage with and activate the canonical PR signaling pathway. This process is initiated by the binding of a ligand to the ligand-binding domain (LBD) of the progesterone receptor, which exists in an inactive state in the cytoplasm, complexed with heat shock proteins (HSPs).[7]

Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs. This is followed by receptor dimerization and translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event facilitates the recruitment of co-activator proteins, which in turn promote the transcription of these genes by RNA polymerase II, ultimately leading to a physiological response.[7]

Caption: Workflow for a competitive PR binding assay.

Progesterone Receptor Functional Agonist Assay

Demonstrating binding is necessary but not sufficient. A functional assay is required to determine if 16-DHP binding leads to receptor activation and subsequent gene transcription. A luciferase reporter gene assay is a highly sensitive and standard method for this.

Principle: This cell-based assay utilizes a host cell line (e.g., HEK293 or HeLa) that has been engineered to express the human progesterone receptor and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing progesterone response elements (PREs). If 16-DHP activates the PR, the receptor will bind to the PREs and drive the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.

Step-by-Step Methodology:

-

Cell Culture: Culture the PR-reporter cell line in appropriate media.

-

Cell Plating: Seed the cells into a white, opaque 96-well plate suitable for luminescence measurements.

-

Compound Treatment: Prepare serial dilutions of 16-DHP (and a reference agonist like progesterone) in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle-only control.

-

Incubation: Incubate the plate for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

-

Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the light output from each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to a control if necessary. Plot the luminescence signal against the logarithm of the 16-DHP concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).

Caption: Workflow for a PR luciferase reporter gene assay.

Addressing Conflicting Evidence and Selectivity

A critical aspect of characterizing 16-DHP is addressing a report that identifies it as a farnesoid X receptor (FXR) antagonist. [3]This finding suggests that 16-DHP may have multiple molecular targets. Therefore, a selectivity panel is essential.

-

Steroid Receptor Selectivity: The binding and functional activity of 16-DHP should be assessed against other steroid hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This will determine its specificity for the PR.

-

FXR Activity Confirmation: The reported FXR antagonist activity should be independently verified, for instance, using an FXR reporter gene assay.

Summary of (Hypothetical) Quantitative Data

As there is no publicly available quantitative data on the progestogenic activity of 16-dehydroprogesterone, the following table is presented as a template for the key parameters that need to be determined through the experimental protocols described above.

Table 2: Template for Pharmacological Parameters of 16-Dehydroprogesterone

| Parameter | Description | Desired Experimental Outcome |

| PR Binding Affinity (Ki) | Concentration for 50% receptor occupancy | To be determined (nM or µM) |

| PR Functional Potency (EC50) | Concentration for 50% maximal response | To be determined (nM or µM) |

| PR Functional Efficacy (Emax) | Maximal response relative to progesterone | To be determined (% of progesterone) |

| Selectivity (Ki ratio) | Ki (Other Receptors) / Ki (PR) | To be determined (>100-fold for selectivity) |

Conclusion and Future Directions

16-Dehydroprogesterone is a compound at the intersection of synthetic chemistry and pharmacology. While its role as a synthetic intermediate is established, its potential as a direct progesterone receptor agonist remains largely unexplored in the public domain. Its classification as a "progestin" by chemical vendors provides a compelling reason for further investigation. [1][2] The immediate future for 16-DHP research should focus on executing the fundamental pharmacological assays outlined in this guide: competitive binding assays to determine affinity for the progesterone receptor and cell-based reporter assays to quantify functional agonist activity. These studies must be complemented by a comprehensive selectivity screen to clarify its activity at other steroid receptors and to address the conflicting report of its action as an FXR antagonist. [3] Should these studies confirm that 16-DHP is a potent and selective progesterone receptor agonist, further research into its downstream gene regulation, pharmacokinetic profile, and in vivo effects in relevant animal models would be warranted. The elucidation of its complete pharmacological profile will be crucial in determining whether 16-Dehydroprogesterone can transition from a chemical intermediate to a tool compound for research or a lead for therapeutic development.

References

-

AdooQ Bioscience. 16-Dehydroprogesterone | Buy from Supplier AdooQ®. [Link]

-

Wikipedia. 16-Dehydropregnenolone acetate. [Link]

-

PharmaCompass. Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

PubMed. The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. [Link]

-

PubChem. Dydrogesterone. [Link]

-

Wikipedia. Dydrogesterone. [Link]

-

PubMed. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. [Link]

-

PubMed. Agents for alkylating steroid hormone receptors. 2. 16-alpha substituted progesterone derivatives. [Link]

-

National Institutes of Health. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. [Link]

-

Global Substance Registration System. 16-DEHYDROPROGESTERONE. [Link]

-

PubMed. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. [Link]

-

ResearchGate. The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone | Request PDF. [Link]

-

Global Substance Registration System. 16-DEHYDROPROGESTERONE. [Link]

-

PubMed. Selectivity and potency of the retroprogesterone dydrogesterone in vitro. [Link]

-

National Institutes of Health. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review. [Link]

-

PubMed. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. [Link]

-

PubMed. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. [Link]

-

PubMed. Total synthesis of dl-19-nor-16,17-dehydroprogesterone. [Link]

-

ResearchGate. Activation of the progesterone receptor (PR) by progesterone receptor... [Link]

-

Patsnap Synapse. What is the mechanism of Dydrogesterone? [Link]

-

National Institutes of Health. Novel Assay for Detection of Progesterone Receptor-Interacting Endocrine Disruptors. [Link]

-

National Institutes of Health. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. [Link]

-

ResearchGate. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction | Request PDF. [Link]

-

ResearchGate. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. [Link]

-

PubChem. Progesterone. [Link]

-

ResearchGate. (PDF) Progestin Selectivity in Clinical Applications. [Link]

-

PharmaCompass. Dydrogesteronum | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

PubMed. Effects of dydrogesterone and of its stable metabolite, 20-alpha-dihydrodydrogesterone, on nitric oxide synthesis in human endothelial cells. [Link]

-

PubMed. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway. [Link]

-

PubMed. Oral dydrogesterone for luteal phase support in fresh in vitro fertilization cycles: a new standard? [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Total synthesis of dl-19-nor-16,17-dehydroprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Steroid: An In-depth Technical Guide to the Discovery and History of 16-Dehydroprogesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Synthetic Progestins

The story of 16-Dehydroprogesterone is intrinsically linked to the broader scientific endeavor to understand and harness the power of steroid hormones. In the early 20th century, the isolation and structural elucidation of progesterone, the primary female sex hormone responsible for maintaining pregnancy, marked a pivotal moment in endocrinology and reproductive medicine. However, the reliance on animal sources for progesterone was a significant bottleneck, making it scarce and expensive. This scarcity fueled a quest for synthetic and semi-synthetic alternatives, progestins, that could be produced on a larger scale to meet the growing therapeutic demand. 16-Dehydroprogesterone emerged from this fervent period of research as a key intermediate and a biologically active molecule in its own right, fundamentally shaping the landscape of steroid hormone synthesis and pharmacology. This guide provides a comprehensive technical overview of the discovery, synthesis, and biological significance of 16-Dehydroprogesterone.

The Dawn of a New Era: The Marker Degradation and the Discovery of 16-Dehydroprogesterone

The history of 16-Dehydroprogesterone is inseparable from the pioneering work of American chemist Russell Earl Marker. In the late 1930s, Marker developed a groundbreaking process that would revolutionize the production of steroid hormones: the Marker degradation .[1] This chemical pathway provided a commercially viable route to synthesize progesterone and other steroids from abundant plant-derived sterols, specifically diosgenin found in Mexican yams (Dioscorea species).[1][2]

Prior to Marker's work, the synthesis of steroid hormones was a complex and low-yielding process. The Marker degradation, a three-step process, efficiently cleaved the spiroketal side chain of diosgenin to yield a crucial C21 steroid intermediate, 16-dehydropregnenolone acetate (16-DPA).[1][3] A variant of this degradation, published in 1940, solidified the production of 16-DPA.[4] This intermediate became the cornerstone of the burgeoning steroid industry in Mexico, which Marker himself helped establish.[1]

From 16-DPA, the synthesis of 16-Dehydroprogesterone (pregna-4,16-diene-3,20-dione) was a relatively straightforward conversion. This involved the hydrolysis of the 3β-acetate group of 16-DPA to the corresponding alcohol, 16-dehydropregnenolone, followed by an Oppenauer oxidation .[1][5] This oxidation step simultaneously converts the 3β-hydroxyl group to a 3-keto group and shifts the double bond from the B-ring (Δ⁵) to the A-ring (Δ⁴), resulting in the α,β-unsaturated ketone characteristic of progesterone and its analogs.[5]

Synthesis of 16-Dehydroprogesterone: A Step-by-Step Technical Protocol

The semi-synthesis of 16-Dehydroprogesterone from diosgenin remains a classic example of steroid chemistry. The following protocol outlines the key steps, combining the Marker degradation and the Oppenauer oxidation.

Experimental Protocol: Synthesis of 16-Dehydroprogesterone from Diosgenin

Part 1: Marker Degradation of Diosgenin to 16-Dehydropregnenolone Acetate (16-DPA)

-

Acetolysis of Diosgenin:

-

Diosgenin is heated under pressure with acetic anhydride. This reaction opens the spiroketal side chain to form a furostadiene derivative, pseudodiosgenin diacetate.[3]

-